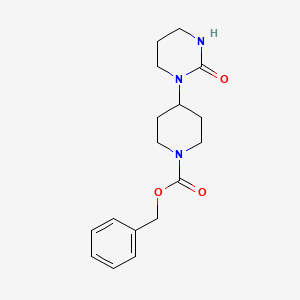

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate

描述

Historical Context of Piperidine and 1,3-Diazinan-2-one Derivatives

Piperidine, a six-membered heterocyclic amine (C₅H₁₁N), was first isolated in 1850 by Scottish chemist Thomas Anderson and independently synthesized in 1852 by French chemist Auguste Cahours via nitric acid-mediated degradation of piperine. Its structural simplicity and versatility led to widespread use in alkaloid synthesis and pharmaceutical chemistry. By the mid-20th century, piperidine derivatives became foundational in drug design, particularly for central nervous system (CNS) therapeutics.

Concurrently, 1,3-diazinan-2-one derivatives emerged as critical scaffolds in organic synthesis. Notably, 1,3-dimethyl-1,3-diazinan-2-one (DMPU), developed as a polar aprotic solvent, demonstrated superior electron-donating capabilities compared to hexamethylphosphoramide (HMPA) while exhibiting lower toxicity. The fusion of piperidine and diazinane motifs, as seen in benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate, represents a strategic advancement in heterocyclic chemistry, enabling tailored physicochemical properties for targeted applications.

Discovery and Development of this compound

This compound (CAS: 164519-21-5; C₁₇H₂₃N₃O₃) was synthesized to bridge the pharmacological potential of piperidine with the stability conferred by the diazinane ring. Key synthetic steps include:

- Diazinane Ring Formation : Cyclization of β-isobutyrylaminocrotonic acid derivatives under basic conditions.

- Benzylation : Introduction of the benzyl group via nucleophilic substitution using benzyl halides.

- Esterification : Coupling with piperidine-1-carboxylate using carbodiimide-based activating agents.

Industrial-scale production employs continuous flow reactors to optimize yield (>85%) and purity (>98%), as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Position in Contemporary Chemical Research

This compound is pivotal in three domains:

- Pharmaceutical Intermediates : Serves as a precursor for acetylcholinesterase inhibitors and PI3Kδ-targeted therapies.

- Catalysis : Acts as a ligand in asymmetric hydrogenation reactions, enhancing enantioselectivity in chiral amine synthesis.

- Materials Science : Modifies polymer matrices to improve thermal stability in high-performance adhesives.

Recent studies highlight its role in synthesizing donepezil analogs for Alzheimer’s disease, where the diazinane moiety augments blood-brain barrier permeability.

Relevance in Heterocyclic Chemistry

The compound’s hybrid architecture exemplifies modern strategies in heterocycle fusion:

| Structural Feature | Functional Role |

|---|---|

| Piperidine Ring | Confers rigidity and basicity for receptor binding |

| 1,3-Diazinan-2-one | Enhances solubility via hydrogen-bonding capacity |

| Benzyl Carboxylate | Facilitates prodrug design and metabolic stability |

This synergy enables applications in multi-component reactions, such as the vinylogous Mannich reaction, where it stabilizes imine intermediates and accelerates cyclization.

属性

IUPAC Name |

benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O3/c21-16-18-9-4-10-20(16)15-7-11-19(12-8-15)17(22)23-13-14-5-2-1-3-6-14/h1-3,5-6,15H,4,7-13H2,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFLTVRGXRGMBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)C2CCN(CC2)C(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622763 | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

164519-21-5 | |

| Record name | Phenylmethyl 4-(tetrahydro-2-oxo-1(2H)-pyrimidinyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=164519-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-(2-oxotetrahydropyrimidin-1(2H)-yl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with diazinane intermediates. The process may include steps such as:

Formation of the diazinane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

Esterification: The final step involves the esterification of the piperidine carboxylate with the diazinane derivative.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions:

Oxidation: Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted piperidine derivatives.

科学研究应用

Chemistry:

Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Materials Science: It can be incorporated into polymer matrices to modify their properties.

Biology and Medicine:

Drug Development: Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate has potential as a scaffold for designing new pharmaceuticals, particularly in the treatment of central nervous system disorders.

Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other valuable chemicals.

Pharmaceuticals: It can be employed in the production of active pharmaceutical ingredients.

作用机制

The mechanism of action of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic pathways.

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural features, physicochemical properties, and applications of Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate with related compounds:

*Calculated based on molecular formula.

Key Comparative Insights

Chloro or bromo substitutions on benzodiazol-2-one rings (e.g., ) improve electrophilicity and enzyme inhibition potency . Ethoxy or methoxy ester groups (e.g., ) increase lipophilicity, influencing membrane permeability and metabolic stability in drug candidates .

Synthetic Utility :

- The benzyl carbamate group in all listed compounds serves as a protective group for piperidine amines, enabling selective functionalization during multi-step syntheses. For example, tert-butyl carbamate intermediates () are used to stabilize reactive amines .

- High-purity derivatives like Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate () are critical for reproducibility in pharmaceutical manufacturing .

Safety and Handling: While Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate () is labeled as relatively safe, the lack of toxicological data for the target compound and its benzodiazol analogues () necessitates strict adherence to safety protocols (e.g., eye/skin protection, ventilation) .

生物活性

Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate (CAS: 164519-21-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 317.38 g/mol. The compound features a piperidine ring fused with a diazinane moiety, which contributes to its unique biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H23N3O3 |

| Molar Mass | 317.38 g/mol |

| Density | 1.222 g/cm³ |

| Boiling Point | 543.5 °C |

| pKa | 14.38 |

| Hazard Class | Irritant |

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Diazinane Ring : Cyclization reactions using appropriate precursors.

- Benzylation : Introduction of the benzyl group via reactions with benzyl halides in the presence of a base.

- Esterification : Final esterification of the piperidine carboxylate with the diazinane derivative .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzymatic activity, influencing various metabolic pathways. For instance, it has been noted for potential applications in treating central nervous system disorders by acting on dopamine receptors .

Pharmacological Studies

Recent studies have highlighted the compound's role as a scaffold for developing new pharmaceuticals:

- Dopamine Receptor Antagonism : Research indicates that related compounds exhibit selective antagonism at dopamine receptor subtypes, particularly D4R, which is implicated in conditions like Parkinson’s disease .

Case Studies

A notable study focused on the development of D4R antagonists using derivatives of piperidine and diazinane structures, demonstrating improved stability and potency compared to previous analogs. The most effective compounds showed significant brain penetration and favorable pharmacokinetic profiles .

Applications in Drug Development

This compound serves as a promising candidate for further research in:

- CNS Disorders : Targeting dopamine receptors to manage symptoms associated with Parkinson’s disease and other neurological conditions.

- Chemical Probes : Utilized in biological studies to explore metabolic pathways and receptor interactions.

- Pharmaceutical Intermediates : Its unique structure allows for modifications that can lead to new therapeutic agents .

常见问题

Q. What are the common synthetic routes for preparing Benzyl 4-(2-oxo-1,3-diazinan-1-yl)piperidine-1-carboxylate and its derivatives?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, cross-electrophile coupling (e.g., General Procedure B in ) uses benzyl piperidine carboxylate derivatives and brominated substrates (e.g., aryl bromides) under catalytic conditions. Key steps include:

- Alkylation : Reacting piperidine precursors (e.g., benzyl 4-hydroxypiperidine-1-carboxylate) with brominated reagents (e.g., 5-bromo-2-methoxypyridine) in the presence of triphenylphosphine oxide .

- Functionalization : Post-synthetic modifications, such as introducing morpholine or acetylphenyl groups, via reductive amination or esterification ( ).

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is standard for isolating products ().

Table 1 : Example Reaction Yields

| Substrate Pair | Yield (%) | Reference |

|---|---|---|

| Benzyl 4-hydroxypiperidine + 5-bromo-2-methoxypyridine | 39–75 | |

| Benzyl 4-(hydroxymethyl)piperidine + tert-butyldimethylsilane reagent | 65 |

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR verify piperidine ring substitution patterns and benzyl group integration (e.g., δ 7.4 ppm for aromatic protons, δ 5.15 ppm for benzyl CH₂) .

- HRMS (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ m/z 341.1860 for C20H25N2O3) .

- X-ray Crystallography : Limited data available, but SHELX software ( ) is widely used for small-molecule refinement.

Q. What safety protocols are recommended for handling this compound?

Despite limited toxicological data ():

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory ().

- Ventilation : Use fume hoods to avoid inhalation ().

- First Aid : Flush eyes/skin with water for 15 minutes if exposed; seek medical attention ().

Advanced Research Questions

Q. How can reaction yields be optimized in cross-electrophile coupling involving this compound?

- Catalyst Screening : Test phosphine ligands (e.g., triphenylphosphine oxide) to enhance coupling efficiency ( ).

- Solvent Systems : Polar aprotic solvents (DMF, THF) improve solubility of piperidine precursors ( ).

- Temperature Control : Reactions at 100–150°C ( ) balance reactivity and decomposition.

Q. How do structural modifications (e.g., substituents on the piperidine ring) affect biological activity?

- Enzyme Inhibition : Substitutions like morpholine or acetylphenyl groups ( ) may enhance binding to targets such as HDACs.

- SAR Studies : Compare derivatives (e.g., tert-butyl vs. benzyl esters) using enzymatic assays (e.g., IC50 measurements) ().

Q. How should researchers address contradictory data in toxicity profiles?

- Case Analysis : reports unknown toxicity, while states "no known hazards." Mitigate by:

- Conducting acute toxicity assays (e.g., LD50 in model organisms).

- Referencing analogous compounds (e.g., benzyl piperidine carboxylates with known profiles) .

Q. What strategies resolve ambiguities in spectral data interpretation?

- 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperidine CH₂ vs. benzyl protons) ().

- Isotopic Labeling : Use ¹⁵N/¹³C-labeled precursors to track reaction pathways (not explicitly cited but methodologically sound).

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。